molecular formula C22H20N6O B2378711 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 1903252-77-6

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No. B2378711
CAS RN: 1903252-77-6
M. Wt: 384.443
InChI Key: VUVNVXWKOYDGLF-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the condensation of certain precursors. For example, a Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded a related compound .


Molecular Structure Analysis

The FT-IR exhibited a sharp carbonyl stretch at 1660 cm−1, which is indicative of an α,β-unsaturated carbonyl .

Scientific Research Applications

Anticancer Potential

The compound’s unique structure and functional groups make it an intriguing candidate for cancer research. Researchers have investigated its ability to inhibit tumor growth and metastasis. By targeting specific cellular pathways, this compound may offer novel therapeutic strategies for cancer treatment .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, including autoimmune disorders. Preliminary studies suggest that our compound may modulate inflammatory responses by interacting with key enzymes or receptors. Further research could explore its potential as an anti-inflammatory agent .

Antiviral Activity

Viruses pose significant global health challenges. Our compound’s structural features may allow it to interfere with viral replication or entry into host cells. Researchers have investigated its efficacy against specific viruses, such as influenza or herpes viruses .

Antifungal Applications

Fungal infections can be difficult to treat due to drug resistance. Some studies have explored the antifungal properties of our compound. It may inhibit fungal growth by disrupting essential cellular processes. Investigating its mechanism of action and optimizing its efficacy could lead to new antifungal therapies .

Metal Chelation and Coordination Chemistry

The triazole moiety in our compound can act as a metal chelator. Researchers have studied its ability to bind to metal ions, potentially influencing metal-based drug design or catalysis. Understanding its coordination chemistry is essential for developing targeted metal-based therapies .

Photophysical Properties and Sensing Applications

Certain imidazole-containing compounds exhibit interesting photophysical properties, such as fluorescence or phosphorescence. Our compound’s triazole ring may contribute to these properties. Researchers could explore its use in chemical sensors, imaging agents, or optoelectronic devices .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by imidazole-containing compounds . Additionally, its synthesis could be optimized, and its physical and chemical properties could be studied in more detail.

properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c29-22(19-8-6-17(7-9-19)12-26-11-10-23-16-26)27-13-20(14-27)28-15-21(24-25-28)18-4-2-1-3-5-18/h1-11,15-16,20H,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVNVXWKOYDGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4C=C(N=N4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

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